molecular formula C8H7NO4 B3328630 6-Methylpyridine-2,4-dicarboxylic acid CAS No. 499-50-3

6-Methylpyridine-2,4-dicarboxylic acid

Cat. No.: B3328630
CAS No.: 499-50-3
M. Wt: 181.15 g/mol
InChI Key: KPJDOBLKTXEADO-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Ligands in Coordination Chemistry

Pyridine-based ligands, particularly those with multiple coordinating sites like pyridinedicarboxylic acids, are of paramount importance in coordination chemistry. The presence of a nitrogen atom within the aromatic ring and oxygen atoms in the carboxylate groups allows them to act as versatile multidentate ligands. ajol.info These ligands can bind to metal ions through the pyridine (B92270) nitrogen and one or both carboxylate groups, leading to the formation of stable complexes with diverse topologies and structures. ajol.inforesearchgate.net The rigid nature of the pyridine backbone combined with the flexible coordination modes of the carboxylate groups enables the construction of discrete molecular complexes, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.gov These resulting coordination polymers and metal-organic frameworks (MOFs) often exhibit interesting properties, including photoluminescence, magnetism, and catalytic activity. ajol.info

Overview of Dicarboxylic Acid Derivatives in Supramolecular Chemistry and Materials Science

Dicarboxylic acid derivatives are fundamental building blocks in supramolecular chemistry and materials science. Their ability to form strong and directional hydrogen bonds through their carboxyl groups is a key feature in the design of self-assembling systems. mdpi.com These interactions can guide the formation of predictable patterns, such as chains, ribbons, and sheets, creating robust supramolecular architectures. nih.gov In materials science, dicarboxylic acids are extensively used as organic linkers to construct porous materials like MOFs. By connecting metal ions or clusters, they create extended networks with high surface areas and tunable pore sizes, which are useful in gas storage, separation, and catalysis. The geometry and rigidity of the dicarboxylic acid linker play a crucial role in determining the final structure and properties of the material. mdpi.com

Positioning of 6-Methylpyridine-2,4-dicarboxylic Acid within Pyridine Carboxylic Acid Research

This compound is a specific isomer within the broader family of pyridine carboxylic acids. Its unique substitution pattern—with carboxylic acid groups at positions 2 and 4 and a methyl group at position 6—differentiates it from more commonly studied isomers like pyridine-2,6-dicarboxylic acid (dipicolinic acid). researchgate.netnih.gov The asymmetrical arrangement of the carboxyl groups influences the angles and connectivity it can form when acting as a ligand. Furthermore, the methyl group at the 6-position introduces both steric hindrance and electronic effects, which can modify the coordination environment around a metal center. Research has also extended to its N-oxide derivative, this compound N-oxide (MPDCO), which acts as an even better electron donor than the parent pyridine nitrogen, enhancing its coordination capabilities for creating novel materials with interesting magnetic and luminescent properties. acs.org

Properties

IUPAC Name

6-methylpyridine-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)3-6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDOBLKTXEADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296536
Record name Uvitonic acid
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Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-50-3
Record name 6-Methyl-2,4-pyridinedicarboxylic acid
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Record name Uvitonic acid
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Record name Uvitonic acid
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Record name UVITONIC ACID
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Synthetic Methodologies and Chemical Transformations of 6 Methylpyridine 2,4 Dicarboxylic Acid

Established Synthetic Routes to 6-Methylpyridine-2,4-dicarboxylic Acid

The formation of this compound can be achieved through various synthetic strategies, primarily involving the functionalization of a pre-existing pyridine (B92270) ring or the de novo construction of the heterocyclic core.

Oxidation Strategies from Pyridine Precursors

A common and direct method for the synthesis of pyridine carboxylic acids is the oxidation of alkylpyridine precursors. For this compound, the logical precursor is 2,4-lutidine (2,4-dimethylpyridine). The two methyl groups on the lutidine ring can be oxidized to carboxylic acids using strong oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a classic and powerful reagent for this transformation. The reaction is typically carried out in an aqueous medium, often under neutral or alkaline conditions, followed by acidification to yield the dicarboxylic acid. researchgate.netnih.govnitrkl.ac.in The general mechanism involves the attack of the permanganate ion on the C-H bonds of the methyl groups, leading to a series of oxidative steps that convert the methyl groups into carboxylates. The conditions, such as temperature and reaction time, must be carefully controlled to drive the reaction to completion and avoid ring degradation. documentsdelivered.com

Alternative oxidation methods include liquid-phase catalytic oxidation, which can offer a more environmentally friendly approach. google.com These systems may employ a metal catalyst and an oxygen-containing gas (like air or pure O₂) as the terminal oxidant, often proceeding under milder conditions than stoichiometric permanganate oxidation. google.com

Table 1: Comparison of Oxidation Conditions for Lutidine Derivatives

Oxidant/System Precursor Conditions Product Type Reference
Potassium Permanganate Lutidine Isomers Aqueous, Heat Pyridinedicarboxylic Acid documentsdelivered.com
Catalytic O₂/Air 2,6-Lutidine Metal Porphyrin Catalyst, 60-100 °C Pyridine-2,6-dicarboxylic acid google.com

Cyclization Approaches for Pyridine Ring Formation

Instead of modifying a pre-existing pyridine, the this compound scaffold can be constructed through cyclization reactions. These methods build the pyridine ring from acyclic precursors.

A prominent historical method for pyridine synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis. A variation of this approach can be used to form the core of lutidine, which can then be oxidized as described above. The classic Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. orgsyn.org Subsequent oxidation (aromatization) of the resulting dihydropyridine and hydrolysis/decarboxylation of the ester groups would be required to yield the target structure.

More contemporary methods provide direct access to substituted pyridine dicarboxylic acid derivatives in a single pot. One such approach involves the reaction of pyruvates and aldehydes, catalyzed by a pyrrolidine-acetic acid system, to form intermediate dihydropyran derivatives. oist.jpresearchgate.net These intermediates then react with an ammonia source, such as ammonium (B1175870) acetate, to undergo ring transformation and aromatization, yielding the substituted pyridine dicarboxylate core under mild conditions. oist.jpresearchgate.net While originally demonstrated for 4-substituted-pyridine-2,6-dicarboxylic acid derivatives, this methodology represents a flexible strategy for constructing highly functionalized pyridine rings.

Table 2: Key Cyclization Strategies for Pyridine Ring Synthesis

Reaction Name Precursors Key Features Reference
Hantzsch Synthesis Aldehyde, β-ketoester, Ammonia Forms a dihydropyridine intermediate requiring subsequent aromatization. orgsyn.org

Multi-step Synthetic Sequences

Complex organic targets are often assembled through carefully planned multi-step sequences that build functionality progressively. A plausible multi-step route to this compound begins with the synthesis of a suitable lutidine precursor, such as 2,4-lutidine, via a cyclization method like the Hantzsch synthesis. orgsyn.org This is followed by the previously discussed oxidation of both methyl groups to afford the final product.

An alternative multi-step strategy could involve introducing the carboxylic acid groups at different stages. For instance, a process for the preparation of the isomeric pyridine-2,4-dicarboxylic acid starts with 4-cyanopyridine (B195900). [from previous search] This precursor undergoes a reaction with formamide (B127407) in the presence of a peroxodisulfate to install a carboxamide group at the 2-position. Subsequent alkaline hydrolysis converts both the nitrile group at C4 and the carboxamide group at C2 into carboxylic acids. [from previous search] A similar strategy could be envisioned starting from a methylated cyanopyridine precursor.

Functional Group Interconversions and Derivatization Strategies

Once synthesized, the carboxylic acid and pyridine nitrogen moieties of this compound can be chemically modified to produce a range of derivatives.

Esterification and Amidation of Carboxylic Acid Moieties

The two carboxylic acid groups are primary sites for derivatization.

Esterification: The conversion of the carboxylic acids to esters is a common transformation. This can be readily achieved through Fischer esterification, which involves heating the dicarboxylic acid in an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong mineral acid, such as sulfuric acid. [from previous search] Alternatively, the dicarboxylic acid can be converted to its more reactive di-acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts rapidly with alcohols, often in the presence of a non-nucleophilic base, to form the corresponding diester. [from previous search]

Amidation: The synthesis of amides from the dicarboxylic acid groups is also a key transformation. Similar to esterification, a highly effective method involves the initial conversion of the dicarboxylic acid to the di-acid chloride with thionyl chloride. The subsequent reaction of this intermediate with a primary or secondary amine yields the corresponding bis-amide. [from previous search] Direct coupling methods using peptide coupling reagents (e.g., DCC, EDC) are also viable and avoid the need for the harsh conditions of acid chloride formation.

N-Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic substitution and modifying its coordination properties. wikipedia.org

Due to the electron-withdrawing nature of the two carboxylic acid groups, the pyridine nitrogen in this compound is electron-deficient. The N-oxidation of such electron-poor pyridines requires more powerful oxidizing agents than those used for simple pyridine. researchgate.netarkat-usa.org Common and effective reagents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. orgsyn.orgyoutube.com The reaction is often performed in the presence of an activating agent like trifluoroacetic anhydride (B1165640), which generates a highly reactive oxidizing species in situ. researchgate.net The resulting product is this compound N-oxide. acs.orgnih.gov

Table 3: Common Reagents for N-Oxidation of Electron-Deficient Pyridines

Reagent System Key Features Reference
Peracetic Acid (H₂O₂/Acetic Acid) Classic method, requires heating. orgsyn.org
m-Chloroperoxybenzoic acid (m-CPBA) Widely used peroxy acid, effective for many substrates. arkat-usa.org
Trifluoroacetic anhydride / H₂O₂-Urea Generates a highly potent oxidizing species in situ, suitable for deactivated rings. researchgate.net

Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is dictated by the electronic properties of its existing substituents: one activating methyl group and two deactivating carboxylic acid groups, in addition to the inherent electron-withdrawing nature of the ring nitrogen.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions significantly slower and requiring more forceful conditions. wikipedia.org This low reactivity is further compounded by the presence of two strongly electron-withdrawing and deactivating carboxyl groups. numberanalytics.com These groups direct incoming electrophiles to the meta position relative to themselves. Conversely, the methyl group at the C-6 position is an activating group, directing electrophiles to the ortho and para positions. libretexts.org

In the case of this compound, the potential sites for substitution are C-3 and C-5. The directing effects of the substituents can be summarized as follows:

Carboxyl group at C-2: Deactivating, directs meta (to C-4 and C-6, which are already substituted).

Carboxyl group at C-4: Deactivating, directs meta (to C-2 and C-6, which are already substituted).

Methyl group at C-6: Activating, directs ortho (to C-5) and para (to C-3).

Pyridine Nitrogen: Deactivating, directs towards C-3 and C-5. quimicaorganica.org

Considering these combined influences, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the activating methyl group and meta to the deactivating carboxyl group at C-2. The C-3 position is sterically more hindered and situated between two deactivating carboxyl groups. Reactions like Friedel-Crafts alkylation and acylation are generally not viable as the Lewis acid catalysts tend to coordinate with the basic pyridine nitrogen, further deactivating the ring. wikipedia.orgquimicaorganica.org

Table 1: Predicted Regioselectivity of Electrophilic Substitution
PositionInfluence of -COOH at C-2Influence of -COOH at C-4Influence of -CH₃ at C-6Overall Likelihood
C-3 DeactivatedDeactivatedPara (Activating)Low
C-5 Meta (Less Deactivated)Meta (Less Deactivated)Ortho (Activating)High

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions C-2, C-4, and C-6. quora.comquimicaorganica.org This reactivity is enhanced by the presence of electron-withdrawing groups. In this compound, the carboxyl groups at C-2 and C-4 increase the electrophilicity of the ring.

However, for a nucleophilic aromatic substitution to occur, a suitable leaving group must be present at one of these activated positions. The parent molecule has hydrogen atoms at the C-3 and C-5 positions, which are not good leaving groups. Therefore, direct SNAr on this compound is unlikely. The reaction would typically require prior modification of the ring, for instance, through halogenation, to introduce a viable leaving group. If a leaving group were present at the C-2 or C-4 positions, nucleophilic attack would be highly favored at those sites due to the stabilization of the anionic intermediate (Meisenheimer complex) by the adjacent nitrogen atom. quora.comyoutube.com

Reduction Pathways of Carboxyl Groups

The reduction of the two carboxylic acid moieties in this compound to their corresponding alcohols yields 6-methylpyridine-2,4-dimethanol. This transformation requires potent reducing agents due to the stability of carboxylic acids.

Commonly employed methods for the reduction of carboxylic acids, which are applicable here, include the use of lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). These reagents are powerful enough to reduce carboxylic acids directly to primary alcohols. The reaction with LiAlH₄ typically proceeds in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

An alternative, often milder, two-step approach involves the initial conversion of the dicarboxylic acid to its corresponding diester, for example, by Fischer esterification with methanol or ethanol (B145695) in the presence of an acid catalyst. The resulting diester can then be reduced to the diol using less aggressive reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method can offer better selectivity and functional group tolerance compared to the direct reduction with LiAlH₄.

A specific method reported for the reduction of the analogous 2,6-pyridinedicarboxylic acid involves a sodium borohydride/iodine system in THF, which effectively yields 2,6-pyridinedimethanol. This suggests a viable pathway for the reduction of this compound as well.

Selective reduction of one carboxyl group while leaving the other intact presents a significant synthetic challenge. This would likely necessitate a protection strategy, where one of the carboxyl groups is selectively protected (e.g., as an ester), the unprotected group is reduced, and the protecting group is subsequently removed. The difference in steric and electronic environments of the C-2 and C-4 carboxyl groups might allow for some degree of regioselectivity under carefully controlled reaction conditions.

Purification and Isolation Techniques for Research-Grade Compounds

Obtaining high-purity this compound is essential for its use in research and as a building block in synthesis. A combination of recrystallization and chromatographic techniques is typically employed.

Recrystallization Methods

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polar nature of this compound, stemming from its two carboxylic acid groups and the pyridine nitrogen, polar solvents are generally the most effective.

Water is a common and effective solvent for the recrystallization of polar, hydrogen-bond-donating compounds like pyridine carboxylic acids. rochester.edu Alcohols such as methanol, ethanol, or isopropanol (B130326) are also suitable choices. In cases where the compound is too soluble in one solvent and not soluble enough in another, a mixed solvent system can be employed. For related pyridine dicarboxamides, mixtures of ethanol/water and acetone/water have proven successful. nih.gov The solubility of the similar 2,6-pyridinedicarboxylic acid has been studied in various solvents, including alcohols and THF, providing a good starting point for solvent screening. acs.org

Table 2: Potential Recrystallization Solvents and Systems
Solvent/SystemTypeRationale
WaterSingle SolventHigh polarity, good for polar compounds with H-bond donors.
EthanolSingle SolventGood solubility for polar compounds at elevated temperatures.
MethanolSingle SolventSimilar to ethanol, good for polar compounds.
Ethanol/WaterMixed SolventAllows for fine-tuning of polarity to achieve ideal solubility profile.
Acetone/WaterMixed SolventAnother versatile mixed-polar system. nih.gov
Acetic AcidSingle SolventCan be effective for acidic compounds, though removal can be difficult.

Chromatographic Separation Techniques

When recrystallization is insufficient to remove impurities, chromatographic methods are utilized.

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel is a standard technique. Due to the high polarity and acidic nature of this compound, it will adsorb strongly to the silica gel. Therefore, a relatively polar eluent system is required for its elution. A common issue with acidic compounds is "streaking" or tailing on the column, which leads to poor separation. This can often be mitigated by adding a small percentage of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This suppresses the ionization of the sample's carboxyl groups, leading to sharper bands. Eluent systems for polar pyridine derivatives often consist of mixtures like dichloromethane/ethanol or chloroform/methanol. researchgate.net

High-Performance Liquid Chromatography (HPLC): For analytical purity assessment and small-scale preparative purification, reversed-phase HPLC (RP-HPLC) is a powerful tool. Pyridine carboxylic acids can be effectively separated using mixed-mode columns that incorporate both reversed-phase and ion-exchange characteristics. sielc.comhelixchrom.com A typical mobile phase would consist of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The acidic buffer ensures that the carboxyl groups are protonated, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric.

Coordination Chemistry and Metal Complexation of 6 Methylpyridine 2,4 Dicarboxylic Acid

Ligand Design Principles and Chelation Modes

6-Methylpyridine-2,4-dicarboxylic acid is a versatile ligand in coordination chemistry, offering multiple binding sites for metal ions. Its structure, featuring a pyridine (B92270) ring functionalized with two carboxylate groups and a methyl group, allows for a variety of chelation modes and the formation of diverse metal-organic frameworks (MOFs) and coordination polymers.

Multidentate Coordination Capability

The presence of a nitrogen atom within the pyridine ring and four oxygen atoms across the two carboxylate groups gives this compound the potential to act as a multidentate ligand. This means it can bind to a metal center through multiple atoms simultaneously, leading to the formation of stable chelate rings. The specific coordination mode can vary depending on factors such as the nature of the metal ion, the reaction conditions (including pH and solvent), and the presence of other coordinating ligands. Pyridine dicarboxylic acids, in general, are known to form stable complexes with a range of metal ions. ajol.info

Role of Carboxylate and Pyridine Nitrogen Donor Atoms

The primary donor atoms involved in coordination are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal ion. The carboxylate groups can coordinate in several ways:

Monodentate: Only one oxygen atom from the carboxylate group binds to the metal center.

Bidentate Chelation: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a four-membered chelate ring.

Bidentate Bridging: Each oxygen atom of a carboxylate group binds to a different metal center, linking them together.

The combination of the pyridine nitrogen and one or both carboxylate groups allows for tridentate (binding through three atoms) or even higher denticity coordination. For instance, in some complexes, the ligand can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The coordination of the carboxylate groups is a key factor in the formation of these extended structures. researchgate.net

Influence of the 6-Methyl Substituent on Steric and Electronic Properties

The methyl group at the 6-position of the pyridine ring significantly influences the ligand's coordination behavior.

Steric Hindrance: The methyl group can create steric hindrance around the adjacent pyridine nitrogen and the 2-carboxylate group. This can affect the approach of metal ions and other ligands, potentially influencing the coordination geometry and the stability of the resulting complex. For example, in similar pyridine-based ligands, bulky substituents can favor the formation of specific isomers or prevent the coordination of additional ligands. wikipedia.org

Electronic Effects: The methyl group is an electron-donating group. This increases the electron density on the pyridine ring, making the pyridine nitrogen a stronger Lewis base and thus a better donor to metal ions. This enhanced basicity can lead to stronger metal-ligand bonds.

The interplay of these steric and electronic effects can be crucial in determining the final structure and properties of the metal complexes formed with this compound.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound are typically synthesized through reactions in solution, often under hydrothermal or solvothermal conditions. These methods facilitate the crystallization of the resulting coordination polymers. The starting materials are generally a salt of the desired metal and the this compound ligand, dissolved in a suitable solvent, often water or an organic solvent like methanol (B129727) or dimethylformamide. The reaction mixture is then heated for a period, during which the complex self-assembles and crystallizes upon cooling.

Characterization of the resulting complexes is carried out using a variety of techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complex and the presence of coordinated or solvate molecules, such as water.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex.

Complexes with First-Row Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III))

First-row transition metals readily form complexes with pyridine-dicarboxylic acid derivatives. nih.gov Research on ligands similar to this compound, such as pyridine-2,6-dicarboxylic acid, has shown the formation of a wide array of complexes with these metals. For example, mononuclear complexes of the type [M(L)(H2O)2], where L is the dipicolinate ligand, have been synthesized with Co(II), Ni(II), and Zn(II). ajol.info In these complexes, the ligand coordinates to the metal ion through the two carboxylate oxygen atoms and the pyridine nitrogen atom. The coordination sphere is typically completed by water molecules. The synthesis often involves stirring an alcoholic solution of the ligand with the corresponding metal chloride salt. ajol.info

Table 1: Examples of First-Row Transition Metal Complexes with Pyridine Dicarboxylate Ligands This table is illustrative and based on findings with similar pyridine dicarboxylic acid ligands, as specific data for this compound is not extensively available in the provided search results.

Metal IonExample Complex FormulaCoordination EnvironmentReference
Co(II)[Co(dipicolinate)(H₂O)₂]Octahedral ajol.info
Ni(II)[Ni(dipicolinate)(H₂O)₂]Octahedral ajol.info
Cu(II)[Cu(2,3-pydc)(bpp)]·2.5H₂ODistorted Square Pyramidal rsc.org
Zn(II)[Zn(dipicolinate)(H₂O)₂]Octahedral ajol.info
Mn(II){Mn₁.₅(ptc)·2H₂O}nCoordination Polymer rsc.org
Fe(III)[Fe(6-mpa)₃]Octahedral nih.gov

Complexes with Second- and Third-Row Transition Metals

Complexes of pyridine-dicarboxylic acids with second- and third-row transition metals have also been reported, although they are studied less frequently than their first-row counterparts. For example, complexes with cadmium(II) have been synthesized. In one instance, a Cd(II) complex with dipicolinic acid was found to have a seven-coordinate, distorted pentagonal bipyramidal geometry. tandfonline.com The synthesis of a cadmium(II) coordination polymer with 4-hydroxypyridine-2,6-dicarboxylic acid under hydrothermal conditions has also been documented. rsc.org The larger ionic radii of these metals can lead to higher coordination numbers and different structural motifs compared to the first-row transition metals.

Table 2: Examples of Second- and Third-Row Transition Metal Complexes with Pyridine Dicarboxylate Ligands This table is illustrative and based on findings with similar pyridine dicarboxylic acid ligands, as specific data for this compound is not extensively available in the provided search results.

Metal IonExample Complex FormulaCoordination EnvironmentReference
Cd(II){[Cd(μ₂-H₂O)(H₂O)(PDA-Cl)]}nDistorted Pentagonal Bipyramidal tandfonline.com
Ag(I)[Ag(HDPA-Cl)(H₂DPA-Cl)·2H₂O]Tridentate coordination tandfonline.com
Dy(III){[Dy(ptc)·3H₂O]·H₂O}nCoordination Polymer rsc.org

Mixed-Ligand Systems Incorporating this compound

The incorporation of this compound into mixed-ligand systems is another area with limited specific research. Mixed-ligand coordination chemistry, where a central metal ion is bound to two or more different types of ligands, is a common strategy for fine-tuning the structure and properties of the resulting complexes.

Again, the N-oxide derivative, MPDCO, has been more extensively studied in this context. For example, novel metal-organic frameworks have been synthesized using MPDCO in conjunction with other ligands like 1,4-bis(imidazol-1-ylmethyl)-benzene (bix). researchgate.net In these systems, the interplay between the different ligands dictates the final architecture of the coordination polymer.

Coordination Geometries and Bonding Analysis in Metal Complexes

Detailed structural analysis of metal complexes of this compound is not widely available in the scientific literature. Consequently, a comprehensive discussion of its coordination geometries and a thorough bonding analysis are challenging.

Octahedral Coordination Environments

While specific examples of octahedral complexes with this compound are not documented, this coordination geometry is common for transition metal ions complexed with related pyridine-dicarboxylate ligands. In a hypothetical mononuclear complex, the ligand could act as a tridentate donor, coordinating to the metal center via the pyridine nitrogen and the two carboxylate oxygen atoms. The remaining coordination sites in an octahedral geometry would likely be occupied by solvent molecules or other co-ligands.

For related N-oxide ligands, octahedral coordination environments have been observed. For instance, in some complexes of this compound N-oxide, the metal center can be found in a distorted octahedral geometry. researchgate.net

Square Planar and Other Geometries

There is no available research that specifically describes square planar or other non-octahedral coordination geometries for complexes of this compound. The formation of a square planar geometry would typically be favored by metal ions such as Ni(II), Pd(II), Pt(II), and Cu(II) under certain conditions. The ability of this compound to adopt a conformation suitable for stabilizing a square planar complex would depend on the flexibility of the carboxylate groups and the steric influence of the methyl group.

Analysis of Metal-Ligand Bonding Interactions

A detailed analysis of the metal-ligand bonding interactions in complexes of this compound is contingent on the availability of crystallographic and spectroscopic data, which is currently lacking in the scientific literature. Such an analysis would typically involve the examination of bond lengths and angles from X-ray crystallography, as well as the use of techniques like infrared (IR) and UV-Vis spectroscopy to probe the nature of the metal-ligand bonds. Theoretical calculations, such as Density Functional Theory (DFT), would also be instrumental in understanding the electronic structure and bonding within these complexes.

Applications in Coordination Chemistry

Role as a Ligand in the Formation of Coordination Complexes

While research on the parent acid as a ligand is limited, its N-oxide derivative, MPDCO, has been successfully used to synthesize a series of novel coordination polymers with various divalent metal ions, including manganese, copper, cobalt, nickel, zinc, and cadmium. acs.org In these complexes, the MPDCO ligand demonstrates its versatility by bridging metal centers to create extended structures.

Structural Features of Metal Complexes Derived from this compound

The coordination polymers constructed from the N-oxide of this compound (MPDCO) exhibit a fascinating variety of structural architectures. acs.org These structures are often influenced by the choice of metal ion and the presence of ancillary ligands.

CompoundMetal IonKey Structural FeatureSource
[Mn(MPDCO)(H₂O)]ₙ Mn²⁺2-D layer structure acs.org
[Cu(MPDCO)(H₂O)₂]ₙ Cu²⁺2-D layer structure acs.org
[Co(MPDCO)(bpy)(H₂O)·(H₂O)]ₙ Co²⁺3-D (10,3)-d open framework with 3-fold interpenetrating nets acs.org
[Ni(MPDCO)(bpy)(H₂O)·(H₂O)]ₙ Ni²⁺3-D (10,3)-d open framework with 3-fold interpenetrating nets acs.org
[Zn(MPDCO)(TPB)₀.₅(H₂O)·(H₂O)]ₙ Zn²⁺2-D sheets forming a 3-D porous architecture via inclined interpenetration acs.org
[Cd(MPDCO)(TPB)₀.₅(H₂O)·(H₂O)]ₙ Cd²⁺2-D sheets forming a 3-D porous architecture via inclined interpenetration acs.org

This table is interactive and summarizes complexes synthesized with the N-oxide derivative (MPDCO). bpy is 4,4′-bipyridine and TPB is 1,2,3,4-tetra-(4-pyridyl)-butane. Data sourced from reference acs.org.

Influence of the Methyl Group on Coordination Geometry

The methyl group at the 6-position of the pyridine (B92270) ring exerts a notable influence on the coordination chemistry of the ligand. Its primary effect is steric; the bulk of the methyl group can influence how the ligand and other molecules pack in the solid state and can restrict the coordination geometry around the metal center. Electronically, the methyl group is weakly electron-donating, which can subtly alter the basicity of the pyridine nitrogen and the acidity of the nearby carboxylic acid group. In the case of the N-oxide derivative, the presence of the N-oxide oxygen atom becomes a dominant electronic factor, acting as a superior electron donor compared to the original pyridine nitrogen. acs.org

Computational and Theoretical Investigations of 6 Methylpyridine 2,4 Dicarboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide array of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, forming the basis for the analyses discussed in the following sections. For pyridine (B92270) derivatives, DFT has been successfully used to explore structures, reactivity, and intermolecular forces. iaea.orgrsc.org

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6-Methylpyridine-2,4-dicarboxylic acid, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

A key aspect of its structure is the orientation of the two carboxylic acid groups relative to the pyridine ring. These groups can rotate around their single bonds, leading to various conformers. Studies on similar pyridine dicarboxylic acids, such as 2,5-pyridine dicarboxylic acid, have shown that multiple stable conformers can exist, depending on the orientation of the carboxylic protons, which can lead to the formation of intramolecular hydrogen bonds. researchgate.net For this compound, the most stable conformer would likely feature a planar arrangement of the pyridine ring with the carboxylic groups, potentially stabilized by an intramolecular hydrogen bond between the nitrogen of the pyridine ring and the hydrogen of the adjacent carboxylic acid group at position 2.

The optimized geometry provides the foundation for all other computational predictions. A representative table of optimized geometric parameters for a pyridine dicarboxylic acid structure is shown below.

Interactive Table: Representative Optimized Geometric Parameters Users can sort the data by clicking on the column headers.

Bond/Angle Type Illustrative Value
C-C (ring) Bond Length 1.39 Å
C-N (ring) Bond Length 1.34 Å
C-C (carboxyl) Bond Length 1.50 Å
C=O Bond Length 1.21 Å
C-O Bond Length 1.35 Å
O-H Bond Length 0.97 Å
C-N-C Bond Angle 117°
C-C-C Bond Angle 120°

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would be distributed over the electron-withdrawing carboxylic acid groups. This distribution dictates the molecule's behavior in chemical reactions and its electronic absorption properties.

Interactive Table: Representative Frontier Orbital Energies Users can sort the data by clicking on the column headers.

Orbital Illustrative Energy (eV) Description
HOMO -6.8 Electron-donating capacity
LUMO -2.1 Electron-accepting capacity

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies can be correlated with experimental spectra to aid in the assignment of absorption bands to specific molecular motions, such as the stretching and bending of bonds. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acids (typically a broad band), the C=O carbonyl stretch, C-N stretching modes within the pyridine ring, and C-H stretching from the methyl group. Comparing computed and experimental infrared spectra is a powerful method for structural confirmation. rsc.orgnih.gov

Interactive Table: Representative Vibrational Frequencies Users can sort the data by clicking on the column headers.

Vibrational Mode Functional Group Illustrative Calculated Wavenumber (cm⁻¹)
O-H Stretch Carboxylic Acid 3450
C-H Stretch Methyl Group 2980
C=O Stretch Carboxylic Acid 1720
C=C/C=N Stretch Pyridine Ring 1580 - 1610
C-O Stretch Carboxylic Acid 1250

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining the supramolecular chemistry and crystal packing of molecules. NCI plot analysis is a visualization technique based on the electron density (ρ) and its reduced density gradient (s). acs.org

This analysis generates 3D isosurfaces that reveal the location and nature of noncovalent interactions. researchgate.net The surfaces are colored according to the value of the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized interactions, such as van der Waals forces.

Red surfaces signify strong repulsive interactions, typically found in sterically hindered regions or within rings.

For this compound, NCI plots would visualize intramolecular hydrogen bonds and could also be used to study intermolecular interactions in dimers or crystal structures, highlighting the hydrogen bonds between carboxylic acid groups. acs.orgias.ac.in

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, which is typically defined by a constant value of electron density. proteopedia.org The MEP is calculated as the interaction energy of a positive point charge with the molecule's nuclei and electrons. wuxiapptec.com

The map uses a color scale to represent the electrostatic potential:

Red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue indicates regions of most positive potential (electron-poor), which are prone to nucleophilic attack.

Green represents areas of neutral potential.

For this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygens and the pyridine nitrogen atom, identifying them as sites for hydrogen bonding and protonation. mdpi.com Positive potential (blue) would be located around the acidic hydrogens of the carboxylic groups, confirming their role as proton donors. acs.org

Interactive Table: Representative MEP Values on Atomic Sites Users can sort the data by clicking on the column headers.

Atomic Site Region Illustrative MEP Value (kcal/mol) Predicted Reactivity
Carbonyl Oxygen Negative -55 Electrophilic Attack / H-bond Acceptor
Pyridine Nitrogen Negative -45 Electrophilic Attack / H-bond Acceptor
Carboxyl Hydrogen Positive +65 Nucleophilic Attack / H-bond Donor

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and structure based on the topology of the molecular electron density (ρ). iaea.org QTAIM partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero.

Of particular interest are the bond critical points (BCPs) found between two interacting atoms. The properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction.

For covalent bonds , ρ(r) is high and ∇²ρ(r) is negative.

For closed-shell interactions (like hydrogen bonds and van der Waals forces), ρ(r) is low and ∇²ρ(r) is positive.

QTAIM analysis can quantify the strength and nature of both covalent bonds and the noncovalent interactions that stabilize the molecular structure of this compound and its assemblies. nih.gov

Interactive Table: Representative QTAIM Parameters for Different Interactions Users can sort the data by clicking on the column headers.

Interaction Type ρ(r) (a.u.) ∇²ρ(r) (a.u.) Nature of Interaction
C-C (Covalent) ~0.25 < 0 Shared Interaction
C=O (Covalent) ~0.35 < 0 Shared Interaction
O-H···N (H-Bond) ~0.03 > 0 Closed-Shell (Strong)

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π). This information is fundamental for interpreting UV-Vis absorption spectra and understanding the photophysical properties of a compound. rsc.orgprinceton.edu

For this compound, TD-DFT calculations can predict its electronic absorption spectrum. By analyzing the molecular orbitals involved in the primary transitions, one can understand how the methyl and carboxylic acid groups influence the electronic structure of the pyridine ring. While specific TD-DFT studies on this compound are not prevalent in the literature, data from related pyridine dicarboxylic acid derivatives illustrate the typical outputs of such an analysis. For instance, calculations on pyridine-2,4-dicarboxylic acid would reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and the transitions between them. electrochemsci.org

Table 1: Illustrative TD-DFT Data for Electronic Transitions of a Pyridine Dicarboxylic Acid Derivative (Note: This table is a representative example based on typical results for similar compounds, as specific data for this compound is not available in the cited literature.)

TransitionExcitation Energy (eV)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁4.520.085HOMO → LUMO (π→π)
S₀ → S₂4.980.012HOMO-1 → LUMO (n→π)
S₀ → S₃5.340.210HOMO → LUMO+1 (π→π*)

This data helps in assigning the peaks observed in an experimental UV-Vis spectrum to specific electronic transitions within the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics, flexibility, and intermolecular interactions of a system, offering insights that are often inaccessible through static computational models. mdpi.com

For this compound, MD simulations can reveal the accessible conformations of the molecule in different environments (e.g., in a vacuum, in water, or other solvents). A key aspect to investigate would be the rotational dynamics of the two carboxylic acid groups relative to the pyridine ring. The orientation of these groups can significantly impact the molecule's ability to act as a ligand or participate in hydrogen bonding. Parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are often used to assess the stability and compactness of the molecule's structure throughout the simulation. nih.gov An analysis of the dihedral angles between the carboxylic acid groups and the pyridine ring over the simulation trajectory would provide a quantitative measure of conformational flexibility.

Pyridine dicarboxylic acids are well-known for their ability to form stable complexes with a wide variety of metal ions. ajol.info MD simulations are an invaluable tool for studying the dynamics of these interactions. By simulating this compound in the presence of metal ions (e.g., Zn(II), Cu(II)), one can observe the coordination process in real-time at an atomistic level. researchgate.net These simulations can determine the preferred coordination modes, the stability of the resulting metal complex, and the role of solvent molecules in the coordination sphere. Key analyses include calculating the radial distribution functions (RDFs) between the metal ion and the coordinating atoms (the pyridine nitrogen and carboxylate oxygens) to determine average bond distances and coordination numbers.

Table 2: Illustrative MD Simulation Data for Ligand-Metal Interaction (Note: This table presents a hypothetical but representative analysis for this compound interacting with a metal ion (M²⁺) in an aqueous solution.)

Interacting PairFirst Peak of RDF (Å)Coordination Number
M²⁺ – Pyridine N2.151.0
M²⁺ – Carboxylate O (C2)2.082.0
M²⁺ – Carboxylate O (C4)2.101.9
M²⁺ – Water O2.251.1

This data would indicate the formation of a stable complex where the metal ion is coordinated by the nitrogen and oxygen atoms of the ligand, with potentially one water molecule completing the coordination sphere.

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules, providing a theoretical framework to understand and predict the outcome of chemical reactions.

Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of a reaction involving this compound. This involves locating the structures and energies of reactants, transition states, intermediates, and products. For example, the mechanism of decarboxylation or esterification could be studied. By calculating the activation energy barriers for different possible pathways, the most likely reaction mechanism can be determined. While specific mechanistic studies on this molecule are scarce, research on the reactivity of related compounds like pyridine-2,4,6-tricarboxylic acid shows that reaction conditions can lead to different products, a phenomenon that can be explained by calculating the energetics of competing reaction pathways. nih.gov

The reactivity of the pyridine ring and its carboxylic acid functional groups are influenced by substituents. Computational studies can systematically investigate these effects. For this compound, the electron-donating methyl group at the 6-position influences the electron density of the aromatic ring, which in turn affects its reactivity towards electrophilic or nucleophilic attack.

DFT can be used to calculate various quantum chemical descriptors that correlate with reactivity. electrochemsci.org By comparing these descriptors for this compound with its unsubstituted analog (Pyridine-2,4-dicarboxylic acid) or other derivatives, one can predict how the methyl group modulates reactivity.

Table 3: Illustrative Quantum Chemical Descriptors for Reactivity Analysis (Note: This table is a representative example based on DFT calculations for pyridine dicarboxylic acids. Values are for illustrative purposes.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Pyridine-2,4-dicarboxylic acid-7.25-2.155.10
This compound-7.10-2.055.05

A higher HOMO energy and a lower energy gap for the methylated compound suggest it might be more reactive towards electrophiles compared to its unsubstituted counterpart. electrochemsci.org These theoretical predictions are invaluable for designing new synthetic routes and for tuning the chemical properties of these versatile compounds.

Conclusion

Summary of the Key Chemical Features and Applications

6-Methylpyridine-2,4-dicarboxylic acid is characterized by its asymmetric arrangement of carboxyl groups and a sterically influential methyl group. Its synthesis from 2,4,6-trimethylpyridine (B116444) is well-defined. acs.org While direct applications of the parent acid are still being explored, its N-oxide derivative has proven to be a highly effective ligand for constructing a variety of 2-D and 3-D coordination polymers with diverse metal ions. acs.org These materials exhibit complex architectures, including interpenetrating networks and porous frameworks, and display promising functional properties such as magnetism and strong photoluminescence. acs.org

Future Outlook and Potential Areas for Research

The foundational work on the N-oxide derivative of this compound opens up numerous avenues for future research. There is significant potential in exploring the coordination chemistry of the parent acid itself to compare its behavior with the N-oxide. Further investigation into the porous MOFs derived from this ligand could lead to applications in gas separation or catalysis. The strong fluorescence of the zinc and cadmium materials warrants more detailed studies into their potential use as chemical sensors or in solid-state lighting applications. The systematic modification of the ligand, for instance by changing the substituent at the 6-position, could provide a route to fine-tune the resulting material properties, making this compound family a rich area for future discovery.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways

While classical methods for the synthesis of pyridine (B92270) carboxylic acids exist, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 6-Methylpyridine-2,4-dicarboxylic acid and its derivatives. Research into novel synthetic protocols for analogous compounds, such as 4-substituted pyridine-2,6-dicarboxylic acids, has shown the potential for one-pot methods that avoid harsh conditions and lengthy synthetic routes. oist.jp One such approach involves reacting pyruvates and aldehydes with a catalyst to form dihydropyran derivatives, which are then converted to the desired pyridine dicarboxylic acid derivative under mild conditions. oist.jp Another area of exploration is the development of synthetic strategies for multifunctional pyridine-2,6-dicarboxylic acid derivatives through the hydrolysis of esters prepared by coupling diethyl 4-hydroxypyridine-2,6-dicarboxylate with various linkers. researchgate.net Future pathways for this compound could also draw inspiration from the synthesis of other heterocyclic dicarboxamides, which often involves the initial conversion of the dicarboxylic acid to a more reactive acid chloride intermediate. nih.gov The goal will be to establish cost-effective and environmentally benign processes that allow for greater structural diversity and scalability.

Exploration of New Metal-Ligand Combinations and Coordination Motifs

The coordination chemistry of pyridine-dicarboxylic acids is rich and varied, and this compound presents a unique scaffold for creating novel metal-organic complexes. The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups can act as versatile coordination sites. Research on closely related ligands provides a roadmap for future explorations. For instance, 6-methylpyridine-2-carboxylic acid has been successfully used to synthesize complexes with a wide range of metals, including chromium, manganese, nickel, copper, zinc, iron, cadmium, and cobalt. nih.gov Similarly, pyridine-2,6-dicarboxylic acid (dipicolinic acid) readily forms stable complexes with Co(II), Ni(II), Zn(II), and Cd(II). ajol.info

Future studies on this compound will likely investigate its coordination behavior with these and other metal ions, such as those from the lanthanide series, to produce new coordination polymers and discrete complexes. A key research question will be how the specific isomerism and the presence of the methyl group on the pyridine ring influence the resulting supramolecular structures, leading to diverse topologies like 1D chains, 2D layers, and 3D frameworks. rsc.orgmdpi.com The use of auxiliary ligands in mixed-ligand systems is another promising avenue, as demonstrated by the synthesis of cobalt(II) metal-organic frameworks (MOFs) with 2,6-dimethyl pyridine-3,5-dicarboxylic acid, which resulted in complex 3D frameworks. rsc.org

Table 1: Examples of Metal Complexes with Related Pyridine Carboxylic Acid Ligands

LigandMetal Ion(s)Resulting Complex TypeReference
6-Methylpyridine-2-carboxylic acidCr, Mn, Ni, Hg, Cu, Zn, Fe, Cd, CoDiscrete Metal Complexes nih.gov
Pyridine-2,6-dicarboxylic acidCo(II), Ni(II), Zn(II), Cd(II)Mononuclear Complexes ajol.info
Pyridine-3,5-dicarboxylic acidCd(II), Mn(II), Zn(II), Co(II), Cu(II)0D, 1D, 2D, and 3D Polymers rsc.org
2,6-Dimethyl pyridine-3,5-dicarboxylic acidCo(II)3D Metal-Organic Framework rsc.org
Pyridine-2,5-dicarboxylic acid N-oxideMn(II), Zn(II)Discrete Metal Complexes nih.gov

Rational Design of MOFs with Tunable Functionalities

The rational design of Metal-Organic Frameworks (MOFs) with predictable structures and tailored properties is a major goal in materials science. This compound is an ideal candidate for a linker in MOF synthesis. By carefully selecting metal nodes and synthetic conditions, it should be possible to construct MOFs with functionalities tuned for specific applications. A key strategy is the use of mixed-ligand systems, which can introduce complexity and functionality, leading to varied and interpenetrating structures with properties suitable for photodegradation and dye adsorption. researchgate.net

Advanced Computational Modeling and Machine Learning in Ligand Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and design of new materials. These approaches can be leveraged to predict the properties and behavior of this compound and its derivatives before their synthesis. Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the ligand and predict its coordination preferences with different metal ions. nih.gov

Emerging paradigms involve the integration of machine learning (ML) with computational chemistry. nih.gov ML models can be trained on large datasets generated from high-throughput quantum mechanics calculations to predict material properties with high speed and accuracy. nih.gov For ligand design, structure-based methods like molecular docking can predict the binding orientation of the ligand in a target active site, while quantitative structure-activity relationship (QSAR) models can correlate molecular descriptors with biological activity or other functional properties. nih.govmdpi.com Future research will likely employ these advanced computational tools to screen virtual libraries of MOFs based on this compound, identifying candidates with optimal properties for applications in catalysis, gas separation, or drug delivery, thereby guiding experimental efforts.

Table 2: Application of Computational and Machine Learning Methods in Ligand Design

Method/ToolApplicationPotential for this compoundReference(s)
Quantum Mechanics (QM/DFT) Calculate electronic properties, model coordination behavior.Predict coordination modes and reactivity; generate data for ML models. nih.govnih.gov
Molecular Docking / Dynamics Predict binding affinity and orientation of a ligand to a protein or active site.Screen for potential biological targets or model substrate interactions in MOF catalysts. nih.gov
Machine Learning (ML) Predict material properties, accelerate discovery, design novel structures.Predict MOF topologies, gas uptake, and catalytic activity; design new derivatives. nih.gov
QSAR / Pharmacophore Modeling Correlate chemical structure with biological activity; identify key features for interaction.Design derivatives with enhanced biological or catalytic functions. mdpi.com

Integration into Multicomponent Hybrid Materials

Beyond single-component crystals and MOFs, a significant future direction lies in integrating this compound into multicomponent hybrid materials. This includes the formation of co-crystals, where the ligand is combined with other neutral molecules in a specific stoichiometric ratio. mdpi.com The self-assembly process in these systems is governed by non-covalent interactions, such as hydrogen bonds. mdpi.com By co-crystallizing this compound with active pharmaceutical ingredients (APIs), chromophores, or other functional molecules, it may be possible to create new materials with enhanced solubility, stability, or unique photophysical properties.

Another approach is the creation of hybrid materials by incorporating the ligand into larger systems. This could involve its use as a surface modifier for nanoparticles, a cross-linker in polymers, or as a component in 2D + 2D → 3D framework interpenetration, where 2D layers are linked to form a 3D structure. mdpi.com These hybrid materials could combine the properties of the inorganic or polymeric host with the specific chemical functionality of the this compound moiety, leading to applications in sensing, composite materials, and targeted delivery systems.

Expanding Biomimetic Applications and Catalytic Efficiency

The structural motifs within this compound make it an excellent candidate for designing complexes with biomimetic functions and high catalytic efficiency. The combination of a pyridine nitrogen and carboxylate groups mimics the active sites of some metalloenzymes. Research on the closely related 6-methylpyridine-2-carboxylic acid has already demonstrated that its metal complexes can act as potent inhibitors of enzymes like α-glucosidase, highlighting the potential for creating new therapeutic agents. nih.gov Furthermore, complexes of dipicolinic acid are known to act as electron carriers in some biological systems. ajol.info

Future research should explore the synthesis of this compound complexes that can mimic enzymatic activity or function as effective catalysts for challenging organic transformations. Cadmium(II) coordination polymers, for instance, have shown catalytic activity in Knoevenagel condensation reactions. researchgate.net MOFs derived from this ligand could be designed as robust and reusable catalysts. As demonstrated with other rationally designed MOFs, creating accessible metal sites within the framework can lead to remarkable efficiency and selectivity in catalytic processes, such as the oxidation of biomass into valuable platform chemicals. nih.gov

Table 3: Potential Catalytic and Biomimetic Applications

Application AreaExample from Related CompoundsFuture Direction for this compoundReference(s)
Enzyme Inhibition Metal complexes of 6-methylpyridine-2-carboxylic acid inhibit α-glucosidase.Design of complexes as inhibitors for therapeutic targets. nih.gov
Biomass Conversion Ni-based quasi-MOF catalyzes the electrooxidation of HMF to FDCA.Development of MOFs for the catalytic upgrading of bio-based feedstocks. nih.gov
Organic Synthesis Cd(II) coordination polymers catalyze Knoevenagel condensation.Use of derived complexes and MOFs as catalysts for C-C bond formation and other organic reactions. researchgate.net
Biomimetic Electron Transfer Dipicolinic acid complexes act as electron carriers.Investigation of redox-active metal complexes for bio-inspired electronic applications. ajol.info

Investigating Proton Transfer Phenomena in Solid-State Architectures

The study of proton transfer in solid-state materials is a fascinating and relatively under-explored field that can lead to materials with switchable electronic or optical properties. The structure of this compound, containing both a Brønsted base (pyridine nitrogen) and Brønsted acid (carboxylic acid) sites, makes it an excellent platform for investigating this phenomenon.

Future research could focus on the synthesis of co-crystals of this compound with other molecules where the difference in acidity (ΔpKa) is small. In such systems, the application of external stimuli like pressure can induce the transfer of a proton from the acid to the base within the crystal lattice, transforming a neutral co-crystal into an ionic salt. nih.gov This pressure-induced proton transfer has been observed in cocrystals of other pyridine derivatives and carboxylic acids. nih.gov Investigating these phenomena in architectures containing this compound could provide fundamental insights into solid-state reactivity and pave the way for the development of novel mechano-responsive or piezochromic materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling procedures for 6-Methylpyridine-2,4-dicarboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) when handling powders to prevent inhalation .
  • Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize aerosol exposure. Ensure safety showers and eyewash stations are accessible .
  • Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong acids/oxidizers). Keep containers tightly sealed to prevent moisture absorption .

Q. What synthetic routes are effective for preparing this compound and its derivatives?

  • Methodological Answer :

  • Cyclization Strategies : Utilize pyridylacetic acid precursors treated with strong bases (e.g., sodamide) and carbon dioxide to form the dicarboxylic acid backbone. Derivatives like esters (e.g., ethyl 6-methylpyridine-2-acetate) are stabilized to prevent decarboxylation .
  • Catalytic Conditions : Optimize reactions using palladium or copper catalysts in polar aprotic solvents (e.g., DMF) for functional group modifications .
  • Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity products .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Ligand Selection : Use the dicarboxylate group’s chelating ability to bind metal ions (e.g., Fe³⁺, Cu²⁺). Adjust pH to deprotonate carboxyl groups for optimal coordination .
  • Spectroscopic Characterization : Combine single-crystal X-ray diffraction (SCXRD) for structural elucidation, UV-Vis spectroscopy for electronic transitions, and SQUID magnetometry to assess magnetic properties in coordination polymers .
  • Experimental Controls : Compare luminescent/magnetic behaviors of coordination polymers with varying metal ions (e.g., Zn²⁺ vs. Mn²⁺) to isolate ligand-specific effects .

Q. What methodological approaches are used to evaluate the inhibitory activity of this compound in enzymatic assays?

  • Methodological Answer :

  • Kinetic Assays : Measure apparent inhibition constants (Kᵢ) via competitive inhibition models. For example, monitor substrate depletion (e.g., PDC hydrolysis) using HPLC or spectrophotometric methods .
  • Dose-Response Curves : Generate EC₅₀ values by varying inhibitor concentrations (e.g., 10–100 μM) and fitting data to nonlinear regression models (e.g., Equation 2 in ).
  • Structural Probes : Co-crystallize the compound with target enzymes (e.g., LigI amidohydrolase) to identify binding motifs using cryo-EM or X-ray crystallography .

Q. How should researchers address discrepancies in reported inhibition constants or catalytic efficiencies across studies?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (pH, temperature, ionic strength) to enable cross-study comparisons. For example, variations in KOD/D₂O solvent systems can alter inhibition kinetics .
  • Error Analysis : Use statistical tools (e.g., bootstrapping) to quantify uncertainty in Kᵢ measurements. Replicate experiments with orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic assays) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., structure-activity relationships) and isolate confounding variables (e.g., solvent polarity, enzyme isoforms) .

Q. What strategies enhance the structural stability of this compound derivatives in functional materials?

  • Methodological Answer :

  • Derivatization : Convert carboxyl groups to esters or amides to reduce decarboxylation. For example, ethyl ester derivatives exhibit improved thermal stability in polymer matrices .
  • Crosslinking : Incorporate the ligand into metal-organic frameworks (MOFs) via solvothermal synthesis to enhance mechanical robustness. Characterize stability using TGA and PXRD under humid/acidic conditions .
  • Hybrid Systems : Combine with silica nanoparticles or graphene oxide to mitigate degradation in optoelectronic applications. Monitor stability via accelerated aging tests (e.g., 85°C/85% RH for 500 hours) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Methylpyridine-2,4-dicarboxylic acid
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6-Methylpyridine-2,4-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.